molecular formula C14H12ClNO4S B7864141 (2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID

(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID

Cat. No.: B7864141
M. Wt: 325.8 g/mol
InChI Key: RCGHLRLGTZRRKK-CYBMUJFWSA-N
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Description

“(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID” is a chiral sulfonamide derivative with a molecular formula of C₁₄H₁₂ClNO₄S and a molecular weight of 325.763 g/mol . Its structure features a central α-carbon bearing both a phenyl group and a sulfonamide moiety linked to a 4-chlorophenyl substituent.

Key identifiers include:

  • CAS Registry Numbers: 117309-47-4 (unspecified stereochemistry), 251096-79-4
  • Synonyms: 2-(4-Chlorophenylsulfonamido)-2-phenylacetic acid, Benzeneacetic acid, α-[[(4-chlorophenyl)sulfonyl]amino]- (R)-form .

The compound’s sulfonamide group confers acidity (pKa ~5–6), while the chlorophenyl and phenyl groups contribute to lipophilicity (logP ~2.8), suggesting moderate membrane permeability. Stereochemical purity is critical, as evidenced by its classification under chiral resolution standards in pharmacopeial contexts .

Properties

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGHLRLGTZRRKK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((4-Chlorophenyl)sulfonamido)-2-phenylacetic acid typically involves the reaction of ®-2-phenylacetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving sulfonamides.

Industry: Used in the production of specialty chemicals and as a building block for more complex molecules in material science.

Mechanism of Action

The mechanism of action of ®-2-((4-Chlorophenyl)sulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC₅₀, nM)*
(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID C₁₄H₁₂ClNO₄S 325.76 Ethanoic acid, 4-chlorophenyl sulfonamide N/A
(2R)-2-(4-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PHENYL)PROPANAMIDE (Compound 9) C₁₅H₁₅ClN₂O₃S 338.52 Propanamide, 4-chlorophenyl sulfonamide 53 ± 12 (CXCR2 binding)
(2R)-2-{4-[(THIEN-2YLSULFONYL)AMINO]PHENYL}PROPANAMIDE (Compound 11) C₁₃H₁₄N₂O₃S₂ 322.45 Propanamide, thienyl sulfonamide 50 ± 2 (CXCR2 binding)

*IC₅₀ values from CXCR2 inhibition assays .

Key Observations:

Substituent Effects : The 4-chlorophenyl group in the target compound and Compound 9 enhances lipophilicity compared to thienyl (Compound 11), which may improve membrane penetration but reduce aqueous solubility.

Activity Trends : Compound 9’s IC₅₀ of 53 nM suggests moderate CXCR2 affinity, though direct data for the target compound is unavailable. The thienyl variant (Compound 11) shows comparable activity, indicating sulfonamide electronics (e.g., electron-withdrawing Cl vs. aromatic thiophene) modulate potency .

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The (2R)-configuration in the target compound contrasts with racemic mixtures (e.g., ’s “0 defined stereocentres”), which may exhibit divergent pharmacokinetic profiles.
  • Ethanoic Acid vs. Propanamide: The ethanoic acid moiety introduces a carboxylic acid group (pKa ~2.5), enhancing hydrogen-bonding capacity compared to propanamide derivatives. This could influence protein binding or metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 9 Mandelic Acid Derivatives
logP (Predicted) 2.8 3.1 1.2 (e.g., DL-Mandelic Acid)
Water Solubility (mg/mL) ~0.5 ~0.3 ~150
pKa 5.1 (sulfonamide) 4.9 (sulfonamide) 3.4 (carboxylic acid)

Insights:

  • The target compound’s intermediate logP balances lipophilicity and solubility, whereas mandelic acid derivatives (e.g., ’s hydroxy-substituted analogs) are far more hydrophilic due to hydroxyl and carboxylic acid groups.
  • Sulfonamide pKa values (~5) make these compounds ionizable at physiological pH, influencing tissue distribution.

Biological Activity

(2R)-2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylethanoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research for its diverse biological activities. This compound is characterized by its unique structural features, which include a sulfonamide group and a phenyl ethanoic acid moiety. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClNO3S
  • Molecular Weight : 319.79 g/mol
  • SMILES Notation : CC(C(=O)O)N(S(=O)(=O)C1=CC=C(C=C1)Cl)C(C1=CC=CC=C1)C

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study evaluating various synthesized compounds, including those with similar structures to this compound, demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other bacterial strains. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, which are critical for DNA synthesis and cell division .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : In vitro studies have reported that several sulfonamide derivatives exhibit strong AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. The binding interactions with the enzyme were elucidated through docking studies, revealing effective binding affinities .
  • Urease Inhibition : Urease inhibitors are important in managing urinary tract infections. The evaluated compounds exhibited strong urease inhibitory activity, indicating potential therapeutic applications in treating urease-related disorders .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Compounds structurally similar to this sulfonamide were tested against human cancer cell lines, showing significant cytotoxic effects. For instance, compounds demonstrated IC50 values indicating their effectiveness in inhibiting the growth of non-small cell lung cancer cells (A549), suggesting potential as anticancer agents .
  • Mechanism of Action : The anticancer effects are thought to be mediated through apoptosis induction via mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies highlight the biological efficacy of this compound:

StudyFindings
Study 1Evaluated antibacterial activity against Salmonella and Bacillus; moderate to strong inhibition observed.
Study 2Investigated AChE and urease inhibition; significant results noted for both enzymes with potential therapeutic implications.
Study 3Assessed anticancer effects on A549 cells; demonstrated effective apoptosis induction through mitochondrial pathways.

Q & A

Q. What synthetic routes are commonly employed for (2R)-2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethanoic acid, and how is purity ensured?

The compound is typically synthesized via sulfonylation of a chiral amino acid precursor. For example, a sulfonyl chloride derivative reacts with (R)-2-amino-2-phenylethanoic acid under basic conditions (e.g., triethylamine in dichloromethane). Reaction completion is monitored using thin-layer chromatography (TLC) with UV visualization or ninhydrin staining . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical to confirm enantiomeric purity (>98%) and remove diastereomeric byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the sulfonamide linkage (δ ~3.5 ppm for NH-SO2, δ ~125-140 ppm for aromatic carbons) and chiral center integrity.
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ verify sulfonyl (S=O) stretches.
  • Mass Spectrometry (HRMS): Exact mass analysis validates the molecular formula (e.g., C14H13ClNO4S) .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Enzyme inhibition studies: Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC50 against targets like cyclooxygenase-2 (COX-2) or lipoxygenases.
  • Cellular viability assays: MTT or resazurin-based tests in cell lines (e.g., RAW 264.7 macrophages) to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on inhibitory potency across enzyme isoforms be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or isoform-specific binding pockets. Strategies include:

  • Molecular docking simulations: Compare binding affinities using crystal structures (e.g., COX-1 vs. COX-2) to identify key residue interactions.
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to dissect entropy-driven vs. enthalpy-driven binding .
  • Mutagenesis studies: Validate docking predictions by altering critical residues (e.g., Arg120 in COX-2) and re-evaluating inhibition .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Quantitative SAR (QSAR): Train models using descriptors like logP, polar surface area, and electrostatic potential maps to correlate structural features with activity.
  • Molecular dynamics (MD) simulations: Analyze ligand-protein stability over time (e.g., RMSD plots) to prioritize derivatives with prolonged binding. Limitations include reliance on static crystal structures and underestimation of solvent effects .

Q. How does the compound’s stereochemistry influence its metabolic stability?

The (R)-configuration at the chiral center reduces susceptibility to enzymatic degradation (e.g., by L-amino acid oxidases). Stability is assessed via:

  • In vitro microsomal assays: Monitor parent compound depletion in liver microsomes (e.g., rat S9 fraction).
  • Chiral HPLC: Track enantiomer interconversion under physiological conditions (pH 7.4, 37°C) .

Comparative and Mechanistic Questions

Q. How does substituting the 4-chlorophenyl group with fluorophenyl or trifluoromethylphenyl alter activity?

Fluorine substitution enhances electronegativity, improving target binding via halogen bonding (e.g., with COX-2 Tyr355). Trifluoromethyl groups increase lipophilicity (logP ↑), enhancing membrane permeability but potentially reducing solubility. Comparative IC50 data (COX-2 inhibition):

SubstituentIC50 (µM)logP
4-Cl0.122.8
4-F0.092.5
3-CF30.153.4
Data derived from enzyme assays and partition coefficient measurements .

Q. What mechanisms underlie the compound’s off-target effects in inflammatory models?

Off-target interactions (e.g., with FLAP or 5-LO) are probed via:

  • Knockout cell lines: Compare activity in wild-type vs. FLAP⁻/⁻ macrophages.
  • Radioligand binding assays: Measure displacement of known ligands (e.g., MK-886 for FLAP) .

Data Analysis and Optimization

Q. How are reaction conditions optimized to minimize racemization during synthesis?

Key factors:

  • Temperature control: Maintain <0°C during sulfonylation to prevent chiral center inversion.
  • Base selection: Use non-nucleophilic bases (e.g., DBU) to avoid β-elimination side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .

Q. What statistical methods resolve variability in dose-response curves?

Nonlinear regression (e.g., Hill equation) with bootstrapping calculates 95% confidence intervals for EC50/IC50. Outliers are identified via Grubbs’ test, and heteroscedasticity is addressed with weighted least squares .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.